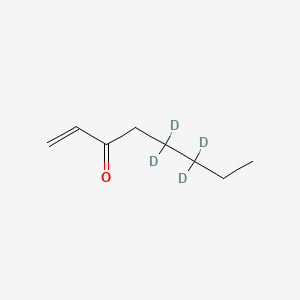

5,5,6,6-Tetradeuteriooct-1-en-3-one

Description

5,5,6,6-Tetradeuteriooct-1-en-3-one is a deuterated derivative of oct-1-en-3-one, where four hydrogen atoms at the 5th and 6th carbon positions are replaced with deuterium. This isotopic substitution is strategically employed to study kinetic isotope effects (KIEs), reaction mechanisms, and vibrational spectroscopy profiles. The compound retains the core structure of its non-deuterated analog—an α,β-unsaturated ketone with an eight-carbon chain—but exhibits distinct physicochemical properties due to deuterium’s higher mass and nuclear spin differences .

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

130.22 g/mol |

IUPAC Name |

5,5,6,6-tetradeuteriooct-1-en-3-one |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i5D2,6D2 |

InChI Key |

KLTVSWGXIAYTHO-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])CC(=O)C=C |

Canonical SMILES |

CCCCCC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6-Tetradeuteriooct-1-en-3-one typically involves the deuteration of oct-1-en-3-one. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of 5,5,6,6-Tetradeuteriooct-1-en-3-one follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuteration process is carefully monitored to ensure consistent incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6-Tetradeuteriooct-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,5,6,6-Tetradeuteriooct-1-en-3-one is widely used in scientific research due to its stable isotope labeling properties. Some applications include:

Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.

Industry: Applied in environmental studies to track pollutant degradation and in quality control processes.

Mechanism of Action

The mechanism of action of 5,5,6,6-Tetradeuteriooct-1-en-3-one involves its interaction with molecular targets through stable isotope effects. The incorporation of deuterium atoms can alter the compound’s physical and chemical properties, leading to changes in reaction rates and pathways. This makes it a valuable tool in studying reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

Comparison with Non-Deuterated Oct-1-en-3-one

The primary distinction lies in the isotopic substitution:

- Spectral Properties: NMR Spectroscopy: In the non-deuterated analog, protons at C5 and C6 produce characteristic splitting patterns in $ ^1\text{H} $-NMR (e.g., multiplet signals for vicinal hydrogens). For the deuterated compound, these signals disappear due to deuterium’s spin $ I = 1 $, simplifying the spectrum. Adjacent protons (e.g., at C4 or C7) may show altered coupling constants, as observed in deuterated ferrocenyl compounds . IR Spectroscopy: C-D stretching vibrations (~2100–2200 cm$ ^{-1} $) replace C-H stretches (~2800–3000 cm$ ^{-1} $), providing a clear isotopic signature.

- Reactivity: Deuterium substitution at C5 and C6 reduces the rate of hydrogen/deuterium abstraction in radical or acid-catalyzed reactions, a phenomenon consistent with kinetic isotope effects (KIEs). For example, in elimination reactions, the deuterated compound may exhibit slower kinetics compared to its non-deuterated counterpart .

Comparison with Other Deuterated α,β-Unsaturated Ketones

Deuterated α,β-unsaturated ketones, such as 4,4-dideuteriocyclohex-2-enone, share similarities in isotopic labeling strategies but differ in structural context:

- Synthetic Methods: 5,5,6,6-Tetradeuteriooct-1-en-3-one is synthesized via H/D exchange using deuterated reagents (e.g., D$ _2$O or NaBD$ _4$) at specific positions. In contrast, smaller cyclic analogs (e.g., cyclohexenone derivatives) often employ deuteration during ketone formation via Claisen or aldol condensations . highlights sodium amalgam (Na/Hg) as a reducing agent in similar syntheses, which could be adapted for selective deuteration by substituting H$ _2$O with D$ _2$O in workup steps .

- This is corroborated by studies on ferrocenyl compounds, where bulkier substituents enhance stability .

Comparison with Deuterated Alkenes

Deuterated alkenes (e.g., 1,2-dideuterioethylene) lack the ketone functionality but share isotopic labeling challenges:

- Isotopic Purity :

Both classes require rigorous purification to avoid isotopic scrambling. Techniques like column chromatography (as described in for ferrocenyl compounds) are critical for isolating deuterated products with >99% isotopic purity .

- Applications: While deuterated alkenes are used in mechanistic studies of addition reactions, 5,5,6,6-tetradeuteriooct-1-en-3-one is particularly valuable in probing keto-enol tautomerism and conjugate addition pathways due to its α,β-unsaturated system .

Data Tables

Table 1: Key Properties of 5,5,6,6-Tetradeuteriooct-1-en-3-one vs. Non-Deuterated Analog

| Property | 5,5,6,6-Tetradeuteriooct-1-en-3-one | Oct-1-en-3-one |

|---|---|---|

| Molecular Weight (g/mol) | ~158.3 | ~154.2 |

| $ ^1\text{H} $-NMR (δ) | Loss of signals at C5/C6 | Multiplet signals at C5/C6 |

| C-D Stretch (IR, cm$ ^{-1} $) | 2100–2200 | N/A |

| Boiling Point (°C) | Slightly higher | ~195–200 |

Table 2: Comparison of Deuteration Techniques

Research Findings and Challenges

- Synthetic Challenges : Selective deuteration at C5 and C6 requires precise control to avoid over-deuteration or scrambling, as seen in the synthesis of morpholine-substituted ferrocenyl compounds .

- Analytical Limitations : While $ ^1\text{H} $-NMR and IR are standard for characterization (as in ), mass spectrometry is essential for confirming isotopic incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.